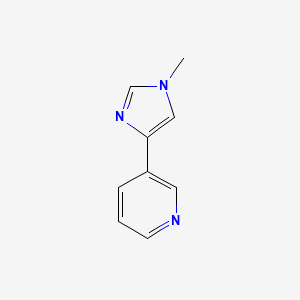
Pyridine, 3-(1-methyl-1H-imidazol-4-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- is a heterocyclic compound that combines the structural features of pyridine and imidazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired application and the scale of production.
化学反应分析
Types of Reactions
Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce pyridine derivatives with hydroxyl or carbonyl groups, while reduction reactions may yield fully saturated compounds.
科学研究应用
Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of Pyridine, 3-(1-methyl-1H-imidazol-4-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA synthesis and cell division . The exact mechanism can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Similar compounds include other imidazole-containing molecules such as:
Imidazole: A basic five-membered ring structure with two nitrogen atoms.
Benzimidazole: A fused ring structure combining benzene and imidazole rings.
Thiazole: A five-membered ring structure containing both sulfur and nitrogen atoms.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
属性
CAS 编号 |
859238-88-3 |
|---|---|
分子式 |
C9H9N3 |
分子量 |
159.19 g/mol |
IUPAC 名称 |
3-(1-methylimidazol-4-yl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-12-6-9(11-7-12)8-3-2-4-10-5-8/h2-7H,1H3 |
InChI 键 |
IMFKJIBLFGZFSW-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=C1)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



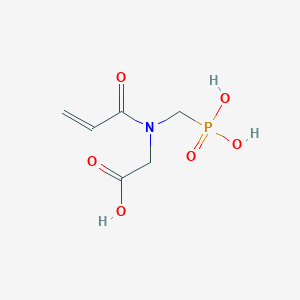
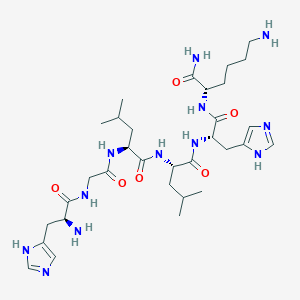
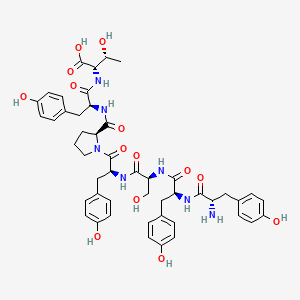
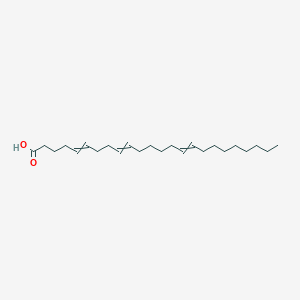
silane](/img/structure/B14184981.png)
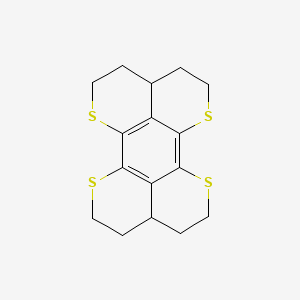
![(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate](/img/structure/B14184991.png)
![2-[4-(Benzyloxy)phenyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole](/img/structure/B14184997.png)
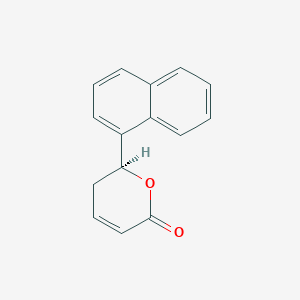
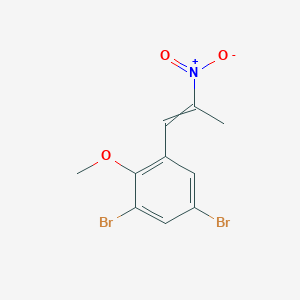
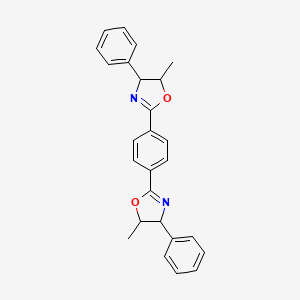
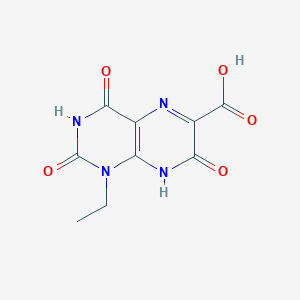
![2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol](/img/structure/B14185014.png)
